3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a methyl group attached to the benzo[c]chromen-6-one core structure
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its interaction with biological macromolecules, and its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the benzo[c]chromen-6-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The oxoethoxy linkage is formed through esterification reactions, often involving the reaction of a hydroxybenzo[c]chromen-6-one derivative with an appropriate acyl chloride or anhydride.
Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group and the benzo[c]chromen-6-one core can facilitate binding to active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
- 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
- 3-[2-(4-methylphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, enhance the compound’s lipophilicity, and affect its electronic properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDGZWIKDOAAHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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